molecular formula C19H17N5O3S B2664726 (E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide CAS No. 637748-64-2

(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide

Cat. No.: B2664726
CAS No.: 637748-64-2
M. Wt: 395.44
InChI Key: TZLKCPLMPGKOBG-WYMLVPIESA-N
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Description

(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and oncological research. Its structure incorporates several pharmacologically significant motifs, including a 1-methyl-1H-benzimidazole group, a sulfonamide functionality, and an acrylonitrile linker, suggesting potential as a scaffold for developing targeted therapeutic agents. The 1H-benzo[d]imidazole core is a privileged structure in medicinal chemistry, known to confer potent biological activity. Specifically, derivatives containing this heterocycle have demonstrated significant efficacy as anticancer agents, with some compounds exhibiting inhibitory activity against key oncogenic kinases such as BRAF, a critical target in melanoma and other cancers . The presence of the sulfonamide group (-SO2NH-) further enhances its research value, as this functional group is commonly found in various established pharmaceuticals, including several V600EBRAF inhibitors used in cancer therapy . The molecule also features a vinylamino bridge with a cyano group, which may contribute to its potential mechanism of action. This (E)-configured cyano-vinylamine linker could function as a key pharmacophore, potentially enabling the molecule to interact with biological targets through hydrogen bonding and dipole interactions. The integrated benzimidazole-sulfonamide architecture makes this compound a compelling candidate for researchers investigating new kinase inhibitors and targeted cancer therapies. It is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to explore its interactions with specific enzymatic targets and cellular pathways. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13(25)23-28(26,27)16-9-7-15(8-10-16)21-12-14(11-20)19-22-17-5-3-4-6-18(17)24(19)2/h3-10,12,21H,1-2H3,(H,23,25)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLKCPLMPGKOBG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds featuring benzimidazole and thiazole rings. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with increased activity.

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Reference Drug (Doxorubicin)VariousVariable

These findings suggest that the incorporation of specific functional groups can enhance the cytotoxic effects of benzimidazole derivatives .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated notable antibacterial properties. For example, certain thiazole derivatives exhibited comparable activity to standard antibiotics like norfloxacin against various bacterial strains.

CompoundBacterial StrainActivity Index (%)
Compound 43aEscherichia coli80.0
Compound 44Staphylococcus epidermidisComparable to amphotericin B

This suggests that modifications to the core structure can yield compounds with significant antimicrobial effects .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interact with nuclear DNA, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some benzimidazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxicity.

Case Studies

Several studies have explored the efficacy of related compounds in vitro and in vivo:

  • Study on Antitumor Efficacy : A study demonstrated that a benzimidazole derivative significantly inhibited tumor growth in xenograft models, with an observed reduction in tumor size compared to control groups.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that a related compound had an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics, indicating potential for development as a new antimicrobial agent.

Comparison with Similar Compounds

N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29)

  • Substituents : 1-Ethyl and 5-methylsulfonyl groups on the benzimidazole core.
  • Key Differences: Lacks the cyano-vinylamino linker and sulfonylphenyl group present in the target compound.
  • Activity : Demonstrated anticancer activity in preliminary assays, likely due to the sulfonyl group enhancing cellular uptake .

N-(4-(1-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 32)

  • Substituents : 1-Butyl and 5-ethylsulfonyl groups.
  • Key Differences : Longer alkyl chains (butyl vs. methyl) may increase lipophilicity but reduce metabolic stability compared to the target compound’s compact structure.
  • Characterization : Confirmed via ESI-MS (Figure S24) .

3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (Compound W1)

  • Substituents : Thioacetamido bridge and 2,4-dinitrophenyl group.
  • Key Differences: The dinitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s cyano-vinylamino group.
  • Activity : Exhibits dual antimicrobial and anticancer activity, suggesting structural flexibility in benzimidazole derivatives .

N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide

  • Substituents : 2-Chlorophenylmethyl and 5-methyl groups on the imidazole ring.
  • Formula : C₁₉H₁₉ClN₄O₃S .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound 2.1 0.45 Cyano, sulfonylacetamide, vinylamino
Compound 29 1.8 0.62 Ethyl, methylsulfonyl
Compound 32 2.5 0.28 Butyl, ethylsulfonyl
Compound W1 3.0 0.12 Dinitrophenyl, thioacetamido
Chlorophenylmethyl Derivative 2.9 0.18 Chlorophenyl, methylimidazole

Insights :

  • The target compound’s cyano group reduces LogP compared to chlorophenyl or dinitrophenyl analogues, balancing lipophilicity and aqueous solubility.
  • Longer alkyl chains (e.g., butyl in Compound 32) decrease solubility, highlighting the advantage of the target’s methyl group for bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically required, starting with condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with cyanoacetamide to form the vinyl intermediate. Subsequent sulfonylation and acetylation steps follow . Key parameters include temperature control (80–100°C for condensation) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of sulfonyl chloride). Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst use (e.g., triethylamine for acid scavenging) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data discrepancies be resolved?

  • Methodology :

  • 1H/13C NMR : Confirm the (E)-configuration of the vinyl group via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .
  • FT-IR : Validate sulfonamide (SO2 stretching at ~1350–1150 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) groups.
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ m/z calculated). Discrepancies in spectral data (e.g., unexpected peaks) should be addressed via column chromatography repurification or 2D NMR (e.g., HSQC, COSY) for structural confirmation .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodology : Solubility screening in DMSO (typical stock concentration: 10 mM) should precede biological testing. Stability studies (pH 7.4 PBS, 37°C) via UV-Vis spectroscopy over 24–72 hours are recommended. Precipitation or degradation (>10% loss) warrants formulation adjustments (e.g., cyclodextrin complexation) .

Advanced Research Questions

Q. How can reaction pathways be optimized using Design of Experiments (DoE) to minimize byproducts in the sulfonylation step?

  • Methodology : Implement a fractional factorial DoE to evaluate variables:

  • Factors : Temperature (60–120°C), sulfonyl chloride equivalents (1.0–2.0), reaction time (2–8 hours).
  • Response : Yield (%) and byproduct formation (HPLC area%). Statistical modeling (e.g., ANOVA) identifies optimal conditions. For example, highlights flow chemistry approaches to enhance mixing and reduce side reactions .

Q. What strategies resolve contradictions in crystallographic data versus computational docking studies for this compound’s bioactive conformation?

  • Methodology :

  • X-ray crystallography (e.g., single-crystal analysis as in ) provides empirical bond angles and torsional parameters.
  • Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) can model flexibility in solution. Discrepancies between rigid crystal structures and flexible docking poses require free-energy perturbation (FEP) analysis to validate dominant conformers .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystallization efficiency?

  • Methodology : Analyze crystal packing via Mercury CSD software. For example, identifies C–H⋯O hydrogen bonds (2.8–3.2 Å) and aromatic stacking (3.5–4.0 Å) as drivers of crystallization. Solvent selection (e.g., ethanol vs. acetonitrile) can modulate these interactions .

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